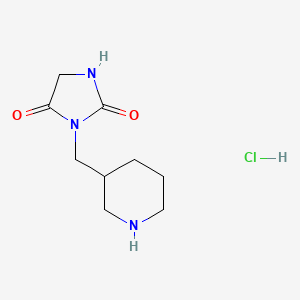

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

Description

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a hydantoin derivative featuring a piperidine ring connected via a methylene group to the hydantoin core. The compound’s structure combines the imidazolidine-2,4-dione (hydantoin) moiety, a five-membered ring containing two nitrogen atoms and two ketone groups, with a piperidin-3-ylmethyl substituent. The hydrochloride salt enhances solubility, a common feature in pharmaceutical compounds to improve bioavailability .

Properties

IUPAC Name |

3-(piperidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7;/h7,10H,1-6H2,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBAGABAJQKNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C(=O)CNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a synthetic compound characterized by its unique imidazolidine core structure and piperidine moiety. With the molecular formula C9H15ClN3O2 and a molecular weight of approximately 233.70 g/mol, this compound has garnered attention for its potential biological activities and applications in pharmaceutical research.

Chemical Structure and Properties

The compound features a five-membered imidazolidine ring containing two nitrogen atoms, which contributes to its reactivity. The presence of the hydrochloride form enhances its solubility in water, facilitating its use in biological assays and drug formulation.

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClN3O2 |

| Molecular Weight | 233.70 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes or receptors. Its imidazolidine structure allows for potential nucleophilic substitution reactions, which can influence protein activity and lead to therapeutic effects. Further research is necessary to elucidate these interactions fully.

Pharmacological Potential

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of imidazolidine have been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

- Enzyme Inhibition : The compound's potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs) has been suggested based on structural similarities with known PARP inhibitors. These enzymes play a crucial role in DNA repair mechanisms, making them significant targets in cancer therapy.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione | Piperidine attached at position 3 | Hydrochloride form enhances solubility |

| 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione | Piperidine attached at position 4 | Different pharmacological profile |

| Imidazolidine derivatives | Varying substitutions on nitrogen | Potentially different biological activities |

Scientific Research Applications

Antinociceptive Effects

Research has indicated that derivatives of imidazolidine-2,4-dione, including 3-(piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride, exhibit antinociceptive properties. In experimental studies involving mice, doses of the compound administered intraperitoneally resulted in a significant reduction in pain response, suggesting its potential as a pain management agent. The results highlighted a decrease in writhing numbers compared to control groups, indicating effective analgesic activity.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives have shown effectiveness against different bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the imidazolidine core through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Hydrochloride salt formation to enhance solubility and stability.

These methods are critical for producing the compound with high purity and yield, facilitating further biological testing and application development .

Case Study 1: Analgesic Activity

A study published in a peer-reviewed journal examined the analgesic effects of various imidazolidine derivatives. The research demonstrated that this compound significantly reduced pain responses in animal models when compared to existing analgesics. The study concluded that this compound could be a lead candidate for further development into a therapeutic agent for pain relief.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited substantial antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding underscores the potential of these compounds in addressing antibiotic resistance issues .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2-Aminoethyl)-5-(thiomorpholinomethyl)imidazolidine-2,4-dione | Structure | Exhibits unique binding properties enhancing biological activity. |

| 5-(Piperidin-1-ylmethyl)imidazolidine-2,4-dione | Structure | Similar core structure but with different pharmacological profiles due to piperidine influence. |

The uniqueness of this compound lies in its specific piperidine substituent which enhances its biological activity compared to simpler derivatives.

Comparison with Similar Compounds

Arylpiperazine Derivatives ()

Compounds such as (Z)-5-(4-chlorobenzylidene)-3-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)imidazolidine-2,4-dione (Compound 7) and its hydrochloride derivative (Compound 10a) share the hydantoin core but incorporate arylpiperazine substituents. These derivatives exhibit α₁-adrenoceptor antagonistic activity, with substituents like chlorobenzylidene and ethoxyphenyl groups enhancing receptor binding and selectivity. The piperazine ring in these analogs provides conformational flexibility, which may contribute to their bioactivity .

Key Differences :

- Substituent Type : The target compound substitutes piperidine instead of piperazine, reducing nitrogen content and altering steric effects.

- Arylidene Group : ’s compounds include a 5-arylidene group on the hydantoin ring, which is absent in the target compound. This group is critical for α₁-antagonism in the analogs .

Piperidine-Based Hydantoin Derivatives ()

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride (CAS: 1432680-89-1) is a closely related analog. It features ethyl and methyl groups on the hydantoin ring and a piperidin-3-yl substituent.

Aminoethyl-Substituted Hydantoin ()

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride replaces the piperidinylmethyl group with a simpler aminoethyl chain. The shorter substituent likely increases polarity, enhancing aqueous solubility but reducing lipophilicity compared to the target compound. This trade-off may influence blood-brain barrier penetration and therapeutic targeting .

Piperidine/Piperazine Derivatives (Non-Hydantoin Core)

4-(Diphenylmethoxy)piperidine Hydrochloride ()

This compound lacks the hydantoin core but shares the piperidine-hydrochloride motif. Its diphenylmethoxy group suggests applications in receptor binding or as an intermediate in synthetic chemistry. The absence of the hydantoin ring limits direct pharmacological comparison but highlights the versatility of piperidine salts in drug design .

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride ()

This dihydrochloride salt features a piperidine-pyridinone structure. The ketone group and aminomethyl substituent distinguish it from the target compound, likely directing it toward different biological targets, such as kinase inhibition or enzyme modulation .

Physicochemical Properties

Notes:

- The target compound’s molecular weight (247.71 g/mol) is intermediate between simpler aminoethyl derivatives and larger arylpiperazine analogs.

- Hydrochloride salts universally improve solubility, as seen in , and 11 .

Pharmacological and Structure-Activity Relationship (SAR) Considerations

- Piperidine vs. Piperazine : Piperazine’s additional nitrogen atom (as in ) may enhance hydrogen bonding with receptors, while piperidine’s hydrophobicity could favor membrane permeability .

- Substituent Effects: The absence of an arylidene group in the target compound (compared to ) may reduce α₁-adrenoceptor affinity but could redirect activity toward other targets, such as serotonin or dopamine receptors.

- Nitrogen Mustard Analogs (): 3-[Bis(2-chloroethyl)aminomethyl]imidazolidine-2,4-dione demonstrates how substituents dictate therapeutic application.

Preparation Methods

Amide Coupling Using Activated Esters

Another approach involves coupling a piperidine-containing amine with an activated hydantoin derivative:

- Step 1: Preparation of the hydantoin carboxylic acid intermediate.

- Step 2: Conversion of the acid to an active ester such as the N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC).

- Step 3: Coupling of the NHS ester with 3-aminomethylpiperidine or its derivatives under mild conditions using coupling agents like HBTU/HOBt and bases such as DIPEA.

- Step 4: Hydrolysis or deprotection steps as necessary to yield the target compound.

This method provides good control over the coupling step and allows for variation in the piperidine substituent.

Cross-Coupling and Palladium-Catalyzed Reactions

For more complex derivatives, palladium-catalyzed cross-coupling reactions have been employed:

- Use of palladium catalysts such as PdCl2(dppf) or Pd(PPh3)4 facilitates the coupling of boronate esters and aryl bromides to introduce the piperidinylmethyl substituent.

- Reaction conditions typically range from 23 °C to 180 °C with reaction times from 1 to 24 hours.

- Solvents include methanol, ethanol, DMF, 1,4-dioxane, or THF.

- Bases such as potassium acetate, cesium carbonate, or sodium hydroxide are used to promote the reaction.

This approach allows for the synthesis of structurally diverse analogs with high specificity and yields.

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Bucherer–Bergs + N-alkylation | Amino acid derivatives, chloromethylpiperidine, microwave-assisted, solvent-free | Simple, avoids chromatography | Racemic mixture, non-stereoselective | Moderate to high (60-85%) |

| Amide Coupling via NHS Ester | Hydantoin acid, DCC, NHS, piperidin-3-ylamine, HBTU/HOBt, DIPEA | Mild conditions, good control | Multi-step, requires activated esters | Good (50-75%) |

| Palladium-Catalyzed Cross-Coupling | Pd catalysts, boronate esters, aryl bromides, bases, DMF or THF | High specificity, diverse analogs | Requires expensive catalysts | High (70-90%) |

- The Bucherer–Bergs reaction remains a cornerstone for hydantoin synthesis but yields racemic products due to non-stereoselective conditions.

- Microwave-assisted solvent-free alkylation significantly reduces reaction times and purification steps.

- Amide coupling via activated esters is effective for introducing piperidinyl substituents and allows for structural modifications by varying amine components.

- Palladium-catalyzed cross-coupling reactions enable the introduction of complex substituents with high regio- and chemoselectivity, useful for advanced derivatives.

- Formation of hydrochloride salts is generally achieved by treatment with methanolic hydrogen chloride, facilitating isolation and purification.

The preparation of 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride involves versatile synthetic routes, primarily based on hydantoin ring formation followed by functionalization with piperidine moieties. The choice of method depends on the desired purity, stereochemistry, and structural complexity. Bucherer–Bergs reaction combined with alkylation offers a straightforward route, while amide coupling and palladium-catalyzed cross-coupling provide more refined control and diversity. These methods are supported by robust experimental data and have been validated in multiple research studies, ensuring their reliability for synthetic applications.

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of piperidine derivatives with imidazolidinedione precursors under anhydrous conditions. Optimize yields by adjusting reaction parameters (e.g., stoichiometric ratios, HCl catalysis, and temperature gradients). Purification via recrystallization in ethanol/water mixtures enhances purity. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) . Validate purity with HPLC (C18 column, 206 nm UV detection, gradient elution with acetonitrile/water + 0.1% TFA) .

Q. What safety protocols should be implemented during experimental handling of this compound?

- Methodological Answer : Conduct all procedures in a fume hood to prevent inhalation. Use nitrile gloves, lab coats, and safety goggles. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Emergency measures: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products may form?

- Methodological Answer : Short-term stability at room temperature requires desiccation (e.g., silica gel). Long-term storage at -20°C under argon minimizes hydrolysis. Degradation pathways include oxidation of the piperidine ring or hydrolysis of the imidazolidinedione moiety, yielding secondary amines or urea derivatives. Characterize degradation products via LC-MS/MS and stability-indicating HPLC methods (e.g., forced degradation under acidic/alkaline conditions) .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Confirmation : H NMR (DMSO-d6, 400 MHz) for proton environments; C NMR for carbon backbone.

- Purity Analysis : HPLC (≥98% purity) with UV detection at 206 nm .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (e.g., 175–177°C observed in analogous hydrochlorides) .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of novel derivatives based on this scaffold?

- Methodological Answer : Use density functional theory (DFT, B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes). Validate predictions by synthesizing derivatives with substituents (e.g., halogens, methyl groups) and comparing experimental IC values .

Q. What methodologies resolve discrepancies between computational reaction barriers and observed kinetic data in its synthesis?

- Methodological Answer : Combine ab initio molecular dynamics (AIMD) with experimental kinetic profiling. Refine solvation models (e.g., COSMO-RS) to match solvent effects. Use Arrhenius plots to correlate computed activation energies (e.g., 25–30 kcal/mol) with experimental rate constants. Adjust transition-state geometries using IRC (intrinsic reaction coordinate) analysis .

Q. What advanced techniques identify trace impurities in batches of this compound?

- Methodological Answer :

- LC-HRMS : Detect impurities at <0.1% with a Q-TOF mass spectrometer (e.g., uncyclized intermediates).

- qNMR : Quantify impurities using 1,4-dinitrobenzene as an internal standard.

- XRD : Confirm crystalline phase purity and identify amorphous content .

Q. How can ecological risk assessments be conducted for this compound despite limited ecotoxicity data?

- Methodological Answer : Apply read-across models using structurally similar piperidine derivatives (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride) to estimate EC values. Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201). Use QSAR tools (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.